Bienvenue dans la boutique en ligne BenchChem!

(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide

Medicinal Chemistry Organic Synthesis Cross-Coupling

(6S)-2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide (CAS 1909294-16-1) is a chirally defined, brominated heterocyclic amine belonging to the 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold class – the same core structure found in the clinically established dopamine D2/D3 agonist pramipexole. The compound is supplied as the dihydrobromide salt (MW 394.96 g/mol, C₇H₁₁Br₃N₂S), with the (6S) absolute configuration at the amine-bearing carbon centre.

Molecular Formula C7H11Br3N2S
Molecular Weight 394.95
CAS No. 1909294-16-1
Cat. No. B2367523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide
CAS1909294-16-1
Molecular FormulaC7H11Br3N2S
Molecular Weight394.95
Structural Identifiers
SMILESC1CC2=C(CC1N)SC(=N2)Br.Br.Br
InChIInChI=1S/C7H9BrN2S.2BrH/c8-7-10-5-2-1-4(9)3-6(5)11-7;;/h4H,1-3,9H2;2*1H/t4-;;/m0../s1
InChIKeyGDUZSZMVALXKGL-FHNDMYTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6S)-2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine Dihydrobromide – Chiral Brominated Tetrahydrobenzothiazole Building Block for CNS Drug Discovery


(6S)-2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide (CAS 1909294-16-1) is a chirally defined, brominated heterocyclic amine belonging to the 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold class – the same core structure found in the clinically established dopamine D2/D3 agonist pramipexole [1]. The compound is supplied as the dihydrobromide salt (MW 394.96 g/mol, C₇H₁₁Br₃N₂S), with the (6S) absolute configuration at the amine-bearing carbon centre . Its defining features are the electrophilic bromine at the 2-position of the benzothiazole ring, enabling Pd-catalysed cross-coupling diversification, and the primary (6S)-amine, which serves as a functionalisation handle for amidation, reductive amination, or sulfonylation. Typical commercial purity is ≥95% [2].

Why Generic Substitution Fails for (6S)-2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine Dihydrobromide


Replacing this compound with a close structural analog — such as the 2-amino derivative, the racemic 2-bromo mixture (CAS 1379295-90-5), or the des-bromo scaffold — introduces material risk of synthetic dead-ends, stereochemical ambiguity, or reduced formulation flexibility. The 2-bromo substituent is the sole reactive handle for late-stage Pd-catalysed cross-coupling (Suzuki, Buchwald-Hartwig, Negishi), a capability entirely absent in the 2-amino analog used in pramipexole synthesis [1]. Equally critical, the (6S) configuration matches the stereochemistry of the pharmacologically active pramipexole enantiomer; the (6R) enantiomer exhibits a distinct and therapeutically divergent biological profile [2]. Furthermore, the dihydrobromide salt form confers markedly enhanced aqueous solubility and oxidative stability compared to the free base (CAS 1909294-15-0), directly impacting handling, reaction homogeneity, and long-term storage in aqueous or polar solvent systems [3].

Quantitative Evidence Guide: Measurable Differentiation of (6S)-2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine Dihydrobromide Against Comparators


2-Bromo Substituent Enables Pd-Catalysed Cross-Coupling Diversification Absent in the 2-Amino Analog

The target compound bears a C(sp²)–Br bond at the 2-position of the benzothiazole ring, enabling late-stage functionalisation via Suzuki-Miyaura, Buchwald-Hartwig, or Negishi cross-coupling. In contrast, the 2-amino-4,5,6,7-tetrahydrobenzothiazole analog (CAS 2933-29-1), the key intermediate in conventional pramipexole synthesis, presents an amino group that is inert under these Pd-catalysed conditions . In the broader context of aryl bromide reactivity, the Br substituent ranks second only to iodide (I > OTf ≥ Br > OTs > Cl) in oxidative addition rates for Suzuki coupling, with bromoarenes consistently achieving coupling yields in the 50–90% range under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ conditions [1]. This reactivity profile cannot be replicated by the 2-amino or 2-unsubstituted congeners, which fundamentally limits the accessible chemical space when those compounds are selected as starting materials.

Medicinal Chemistry Organic Synthesis Cross-Coupling

(6S) Enantiomer Matches Pharmacologically Active Pramipexole Configuration; (6R) Exhibits Distinct Biological Activity

The (6S) absolute configuration of this compound corresponds to the stereochemistry of (S)-pramipexole, the clinically approved dopamine D2/D3 agonist. Pharmacological studies demonstrate that only the (6S)-configured pramipexole exhibits potent D2/D3 agonist activity, while the (6R)-enantiomer (dexpramipexole) lacks dopaminergic efficacy and was instead investigated for neuroprotective applications via a distinct mechanism of action [1]. Binding studies using cloned human dopamine receptors report that (S)-pramipexole displays a Ki for D3 receptors approximately 5- to 7-fold lower than for D2 receptors (D3 Ki ~ 1.15–2.2 nM vs. D2 Ki ~ 16.4 nM), with the highest selectivity among non-ergot agonists tested [2]. In the chemoenzymatic synthesis reported by Colombo et al. (2020), the (S)-configured intermediate was obtained with >99% enantiomeric excess, underscoring the feasibility of producing stereochemically pure building blocks for CNS-targeted drug discovery [1].

Dopamine Receptor Parkinson's Disease Chiral Drug Discovery

Dihydrobromide Salt Form Provides Enhanced Aqueous Solubility and Oxidative Stability Versus Free Base

The target compound is supplied as the dihydrobromide salt (CAS 1909294-16-1; MW 394.96) rather than the free base (CAS 1909294-15-0; MW 233.13). Hydrobromide salts of amines are systematically characterised by improved water solubility and greater resistance to oxidative discolouration (aging) compared to their parent free bases — a property exploited broadly in pharmaceutical salt selection [1]. The dihydrobromide salt form is reported to be soluble in polar solvents including water and ethanol [2], whereas the free base, containing two basic amine groups (pKa ~ 9–10 for the primary amine), would be expected to exhibit markedly lower aqueous solubility and higher volatility, consistent with the general physicochemical behaviour of amine free bases versus their protonated salts [1][3]. This solubility differential directly impacts practical handling: salt forms can be used directly in aqueous reaction systems or biological assay buffers without the need for co-solvents or pH adjustment.

Formulation Chemistry Salt Selection Solid-State Stability

(6S)-Brominated Intermediate Enables One-Pot Pramipexole Synthesis Route Documented in Patent Literature

The 2-bromo-substituted tetrahydrobenzothiazole scaffold is a documented key intermediate in at least two patented synthetic routes to pramipexole. US Patent 7,285,669 describes a one-pot, four-step sequence: bromination of 4-acetamido-cyclohexanone with Br₂ in water to yield 2-bromo-4-acetamido-cyclohexanone, followed by in-situ cyclisation with thiourea, acid hydrolysis with HBr, and isolation as the dihydrobromide salt — all performed in a single reaction vessel without isolation of the brominated intermediate [1]. The Indian Patent 206,508 (Cipla Ltd.) discloses an identical telescoped process, emphasising that eliminating intermediate isolations reduces processing time, solvent usage, and effluent load compared to the prior art multi-step route [2]. The target compound — (6S)-configured and already in the dihydrobromide salt form — represents a late-stage or penultimate intermediate that maps directly onto these patented synthetic pathways, whereas the 2-amino analog enters the synthesis at a different and less versatile stage.

Process Chemistry Pramipexole Synthesis One-Pot Methodology

Racemic 2-Bromo Analog (CAS 1379295-90-5) Cannot Substitute Where Stereochemical Fidelity Is Required

The racemic mixture 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine (CAS 1379295-90-5) is commercially available from multiple vendors at ≥95% chemical purity and is structurally identical except for the absence of defined stereochemistry at C6 . However, in the context of pramipexole and related CNS-active benzothiazoles, the biological activity is enantiomer-dependent: the (6S)-enantiomer is the pharmacologically active D2/D3 agonist, while the (6R)-enantiomer has a distinct and therapeutically unrelated profile [1]. Use of the racemic mixture in any synthesis intended for chiral drug discovery would introduce a 50% contamination with the undesired enantiomer, requiring a downstream chiral resolution step that inevitably reduces yield by at least 50% and adds process complexity. The British Pharmacopoeia specifies enantiomeric purity as a critical quality attribute for pramipexole dihydrochloride monohydrate [2], reinforcing that stereochemical definition at the intermediate stage is a procurement-critical parameter.

Stereoselective Synthesis Chiral Resolution Drug Substance Purity

Optimal Application Scenarios for (6S)-2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine Dihydrobromide Based on Quantitative Evidence


Late-Stage Diversification of Pramipexole-Inspired CNS Compound Libraries via Suzuki-Miyaura Cross-Coupling

The 2-bromo substituent uniquely enables Pd-catalysed arylation at the thiazole ring — a transformation not possible with the conventional 2-amino pramipexole intermediate. Research teams building SAR libraries around the tetrahydrobenzothiazole scaffold can use this compound to introduce aryl, heteroaryl, or alkenyl diversity at the 2-position via Suzuki coupling . Paired with the (6S)-amine handle for parallel derivatisation (e.g., reductive amination with aldehydes, acylation, or sulfonylation), this allows orthogonal, two-directional library synthesis from a single chiral building block. The resulting compounds retain the (6S) stereochemistry required for D2/D3 receptor engagement [1], potentially yielding candidates with improved D3 selectivity or biased agonism profiles.

Process Development for Scalable, Cost-Efficient Pramipexole Synthesis via the One-Pot Bromination Route

The compound maps directly onto the telescoped one-pot synthesis described in US Patent 7,285,669 and Indian Patent 206,508, where 2-bromo-4-acetamido-cyclohexanone is generated in situ and immediately cyclised with thiourea [2]. Process R&D teams evaluating pramipexole or generic pramipexole manufacturing can use this compound as a reference standard or key intermediate, enabling process optimisation studies (e.g., bromination reagent selection, solvent screening, HBr stoichiometry) without the need to access the transient bromocyclohexanone intermediate.

Enantiomerically Pure Reference Standard for Chiral HPLC Method Development and Pharmacopoeial Impurity Profiling

Given that the British Pharmacopoeia monograph for pramipexole dihydrochloride monohydrate mandates enantiomeric purity testing [3], this (6S)-configured dihydrobromide salt can serve as a stereochemically defined reference standard for chiral HPLC method development, system suitability testing, and impurity profiling. Its availability as a single enantiomer, in a stable salt form with confirmed solubility in polar solvents [4], makes it operationally convenient for analytical laboratories supporting both drug substance release testing and formulation development.

Synthesis of Azo Dye-Functionalised Tetrahydrobenzothiazole Derivatives for Materials Science Applications

The 2-bromo substituent can also be exploited beyond medicinal chemistry. The tetrahydrobenzothiazole scaffold has been demonstrated as a diazo component for azo dye synthesis, with the resulting dyes showing anti-corrosion activity on mild steel in 1 M HCl solution [5]. The (6S)-2-bromo derivative, with its electrophilic bromine and chiral amine, offers two independent functionalisation sites: the 2-position for azo coupling (via initial conversion to the diazonium salt or via Buchwald-Hartwig amination to install aniline precursors) and the 6-amine for additional dye chromophore tuning, enabling the design of chiral, multifunctional corrosion inhibitors.

Quote Request

Request a Quote for (6S)-2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.